molecular formula C17H17ClN4O4S2 B2941727 (5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351652-47-5

(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2941727
CAS No.: 1351652-47-5
M. Wt: 440.92
InChI Key: PRSJDIOJNBAYSH-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H17ClN4O4S2 and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • Alternative Synthesis Approaches : This compound is part of a group where alternative synthesis methods are explored. For example, 2-butyl-5-nitrobenzofuran derivatives, key intermediates in antiarrhythmic drugs like dronedarone hydrochloride, are synthesized using 4-nitrophenol, showing the compound's role in drug precursor synthesis (P. RAJA GOPAL et al., 2012).

Biological and Pharmacological Activities

  • Antileishmanial Activity : The compound has shown significant potential in antileishmanial activity. A study synthesized a series of related compounds and found them effective against Leishmania major, indicating its therapeutic potential in treating leishmaniasis (A. Tahghighi et al., 2011).

  • Anti-inflammatory and Antibacterial Properties : Compounds similar to the one have been synthesized and tested for anti-inflammatory and antibacterial activities. This includes the investigation of novel pyrazoline derivatives, highlighting the compound's relevance in developing new anti-inflammatory and antibacterial agents (P. Ravula et al., 2016).

  • Corrosion Inhibition : Research demonstrates the use of related compounds in corrosion inhibition. For example, organic inhibitors based on furan derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic medium, suggesting industrial applications (P. Singaravelu et al., 2022).

Structural Characterization and Drug Design

  • Structural Characterization : Studies on related compounds include comprehensive structural characterization, providing insights into the compound's molecular structure and potential interactions, which are crucial in drug design (Tamira Eckhardt et al., 2020).

  • Molecular Docking Studies : Compounds in this category have been subjected to molecular docking studies to understand their interaction with biological targets. This is essential in assessing their potential as therapeutic agents, particularly for their antibacterial activity (A. Nagaraj et al., 2018).

Properties

IUPAC Name

(5-nitrofuran-2-yl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2.ClH/c22-17(13-3-4-16(25-13)21(23)24)20-7-5-19(6-8-20)10-15-18-12(11-27-15)14-2-1-9-26-14;/h1-4,9,11H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJDIOJNBAYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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